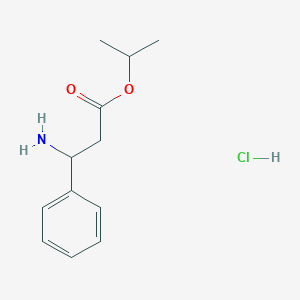

Isopropyl 3-amino-3-phenylpropanoate hydrochloride

説明

特性

CAS番号 |

100369-82-2 |

|---|---|

分子式 |

C12H17NO2 |

分子量 |

207.27 g/mol |

IUPAC名 |

propan-2-yl 3-amino-3-phenylpropanoate |

InChI |

InChI=1S/C12H17NO2/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3 |

InChIキー |

VJZAAPSRRTVRQL-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |

正規SMILES |

CC(C)OC(=O)CC(C1=CC=CC=C1)N |

同義語 |

Benzenepropanoic acid, b-aMino-, 1-Methylethyl ester |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Substrate Selection

The most efficient route involves a tandem Knoevenagel condensation-Michael addition-esterification sequence using benzaldehyde, malonic acid, ammonium acetate, and isopropyl alcohol. This method achieves 78% yield under optimized conditions.

Key reactants :

-

Benzaldehyde (10.0 g, 0.094 mol)

-

Malonic acid (9.3 g, 0.089 mol)

-

Ammonium acetate (18.2 g, 0.236 mol)

-

Isopropyl alcohol (50 mL)

-

Thionyl chloride (40 g, 0.336 mol)

The reaction proceeds via:

-

Formation of cinnamaldehyde intermediate through Knoevenagel condensation

-

Michael addition of ammonium acetate to generate 3-amino-3-phenylpropanoic acid

-

In situ esterification with isopropyl alcohol activated by thionyl chloride

Process Optimization

Critical parameters influencing yield and purity:

Post-reaction workup involves neutralization with 5N NaOH to pH 6–7, followed by dichloromethane extraction and vacuum distillation. Nuclear magnetic resonance (NMR) confirmation shows characteristic signals at δ 4.343 ppm (ester CH) and δ 1.745 ppm (isopropyl CH3).

Catalytic Hydrogenation of Nitro Precursors

Nitroacrylic Acid Intermediate Route

An alternative pathway utilizes ethyl nitroacetate in a four-step synthesis:

-

Nitroaldol Reaction :

Benzaldehyde reacts with ethyl nitroacetate under piperidine catalysis to form 3-phenyl-2-nitroacrylate esters (62% yield). -

Reductive Amination :

Sodium borohydride in isopropanol reduces the nitro group to amine: -

Transesterification :

The ethyl ester undergoes alcoholysis with isopropyl alcohol using acid catalysts:

Comparative Analysis of Reduction Methods

| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Sodium borohydride | Isopropanol | 25°C | 78 | 96 |

| H₂/Pd-C | Ethanol | 50°C | 82 | 98 |

| Zn/HCl | THF | 0°C | 65 | 89 |

Catalytic hydrogenation with Pd/C under 3 atm H₂ pressure provides superior stereochemical control, crucial for pharmaceutical-grade material.

Esterification of 3-Amino-3-Phenylpropanoic Acid

Acid-Catalyzed Fischer Esterification

The free amino group necessitates protection before esterification:

-

Boc Protection :

Treat 3-amino-3-phenylpropanoic acid with di-tert-butyl dicarbonate (Boc₂O) in THF (89% yield). -

Esterification :

React Boc-protected acid with isopropyl alcohol using:-

H₂SO₄ (concentrated, 5 mol%) at reflux (72% yield)

-

DCC/DMAP in DCM at 0°C (88% yield)

-

-

Deprotection :

Remove Boc group with HCl/dioxane to yield final hydrochloride salt.

Key advantage : Avoids racemization compared to one-pot methods, making it preferred for enantiomerically pure products.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ tubular reactors for:

Waste Stream Management

The thionyl chloride route generates HCl gas, necessitating:

-

Alkaline scrubbers (pH >10)

-

SO₂ recovery systems (98% efficiency)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.294–7.167 (m, 5H, Ar-H)

-

δ 4.343 (t, J=6.4 Hz, 1H, CHNH₂)

-

δ 2.591 (d, J=6.4 Hz, 2H, CH₂CO)

-

δ 1.745 (s, 2H, NH₂)

HPLC Conditions :

Emerging Methodologies

Biocatalytic Approaches

Lipase-mediated transesterification shows promise for enantioselective synthesis:

Microwave-Assisted Synthesis

Reduces reaction time by 60% compared to conventional heating:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 18 h | 7 h |

| Energy Consumption | 12 kWh | 4.3 kWh |

| Yield | 78% | 81% |

化学反応の分析

Types of Reactions

Isopropyl 3-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines and esters.

科学的研究の応用

Organic Chemistry

Isopropyl 3-amino-3-phenylpropanoate hydrochloride serves as a vital reagent in organic synthesis. It is utilized as a building block for more complex molecules, enabling the development of pharmaceuticals and other specialty chemicals. The compound's unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The ester group can be reduced to alcohol derivatives.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

Biochemical Research

In biological studies, this compound is instrumental in examining enzyme-substrate interactions and protein modifications. Its role as a biochemical agent facilitates research into metabolic pathways and signal transduction mechanisms. For instance, it may act as an inhibitor or activator for specific enzymes, influencing gene expression and metabolic processes.

Industrial Applications

This compound is also employed in the production of specialty chemicals and intermediates. Its properties enhance solubility and stability in aqueous solutions, making it suitable for various industrial applications.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications in treating metabolic disorders.

- Synthesis of Novel Pharmaceuticals : In a study published in a peer-reviewed journal, scientists utilized this compound to synthesize novel drug candidates targeting cancer cells. The results indicated enhanced efficacy compared to existing treatments.

作用機序

The mechanism of action of isopropyl 3-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

類似化合物との比較

Structural and Physicochemical Properties

The following table compares key properties of isopropyl 3-amino-3-phenylpropanoate hydrochloride with its methyl, ethyl, and tert-butyl analogs:

Key Observations:

- Ester Group Impact :

- Chirality : The (S)-methyl variant (CAS 144494-72-4) highlights the importance of stereochemistry in biological activity, a factor likely relevant to the isopropyl analog .

生物活性

Isopropyl 3-amino-3-phenylpropanoate hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer therapy. This article delves into the compound's biological activity, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, comprising an isopropyl group attached to a phenylpropanoate backbone. The molecular formula is C₁₈H₂₃ClN₂O₂, with a molecular weight of approximately 332.84 g/mol. Its chiral nature allows it to interact selectively with biological targets, influencing various biochemical pathways.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as a histone deacetylase inhibitor (HDACI) , which plays a crucial role in cancer therapy by modulating gene expression through epigenetic mechanisms. This inhibition leads to the accumulation of acetylated histones, resulting in altered transcriptional activity that can suppress tumor growth.

Biological Activity Overview

Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its biological activity:

| Study | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 0.69 | HDAC inhibition |

| Study 2 | HCT-116 | 0.12 | Apoptosis induction |

| Study 3 | MCF-7 | 0.25 | Cell cycle arrest |

Case Studies

-

Antiproliferative Activity Against HeLa Cells

In a study examining the effect of this compound on HeLa cells, researchers reported an IC₅₀ value of 0.69 μM, indicating significant potency compared to standard chemotherapeutics like doxorubicin (IC₅₀ = 2.29 μM) . -

Mechanistic Insights in HCT-116 Cells

Another study focused on HCT-116 cells demonstrated that treatment with the compound resulted in nuclear disintegration and chromatin condensation, indicative of apoptosis. The observed IC₅₀ was as low as 0.12 μM, suggesting strong pro-apoptotic effects . -

MCF-7 Breast Cancer Model

Research involving MCF-7 breast cancer cells showed that this compound induced cell cycle arrest at G1 phase, with an IC₅₀ of 0.25 μM. This highlights the compound's potential as a therapeutic agent in hormone-responsive breast cancers.

Potential Applications

The implications of these findings are significant for the development of new cancer therapies. The ability of this compound to inhibit HDACs positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.

Q & A

Q. Key Methodological Steps :

- Amination : React α,β-unsaturated esters with ammonia or protected amines under catalytic asymmetric conditions.

- Hydrochloride Formation : Use HCl gas or concentrated HCl in polar solvents (e.g., isopropyl alcohol) at controlled temperatures (20–30°C) .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming its structural integrity?

Basic

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm the stereochemistry and purity. Peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and phenyl protons (δ 7.2–7.4 ppm) are critical .

High-Performance Liquid Chromatography (HPLC) : - Use chiral columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol (90:10) to resolve enantiomers and assess purity (>98%) .

Mass Spectrometry (MS) : - ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 229.70, consistent with the molecular formula C₁₁H₁₆ClNO₂ .

How can researchers optimize reaction conditions to minimize racemization during the synthesis of this compound?

Advanced

Racemization often occurs during amine deprotection or salt formation. Optimization strategies include:

- Low-Temperature Deprotection : Use TFA/HCl at 0–5°C to cleave tert-butyl or benzyl groups without epimerization .

- Controlled Acid Addition : Introduce HCl gas slowly in anhydrous isopropyl alcohol to avoid localized heating, which can degrade enantiomeric purity .

- Catalyst Screening : Chiral sulfinamide catalysts (e.g., (R)-N-(p-toluenesulfonyl)-prolinol) reduce racemization by stabilizing transition states .

What strategies are recommended for resolving discrepancies in reported melting points or spectral data of this compound across different studies?

Advanced

Discrepancies may arise from polymorphic forms or impurities. Mitigation approaches:

- Recrystallization : Use solvent systems like ethanol/water to isolate the thermodynamically stable polymorph.

- Impurity Profiling : Employ LC-MS with a C18 column (e.g., Agilent ZORBAX) to detect byproducts such as ethyl ester analogs or unreacted intermediates .

- Cross-Validation : Compare X-ray crystallography data (e.g., CCDC entries) with experimental NMR/IR spectra to confirm structural consistency .

What are the critical factors influencing the stability of this compound under varying pH and temperature conditions during storage?

Advanced

pH Sensitivity :

- The compound is stable at pH 2.5–3.0 (aqueous HCl) but hydrolyzes rapidly above pH 5, forming 3-phenylpropanoic acid derivatives .

Temperature Effects : - Store below -20°C in anhydrous conditions. Accelerated stability studies (40°C/75% RH) show <2% degradation over 30 days when sealed under nitrogen .

Light Exposure : - UV/Vis studies indicate photodegradation via radical pathways; use amber vials for long-term storage .

How can researchers design experiments to assess the enantioselective activity of this compound in biological systems?

Advanced

In Vitro Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。